tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate
Overview
Description
tert-Butyl N-{10,10-difluoro-8-azabicyclo[431]decan-1-yl}carbamate is a synthetic organic compound known for its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
The synthesis of tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the fluorine atoms and the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
tert-Butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and other functional groups can be substituted with different groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
tert-Butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{8-azabicyclo[4.3.1]decan-1-yl}carbamate: Lacks the fluorine atoms, which may result in different biological activity and chemical properties.
tert-Butyl N-{10-fluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate: Contains only one fluorine atom, potentially affecting its reactivity and interactions.
tert-Butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}urea: Similar structure but with a urea group instead of a carbamate, leading to different chemical behavior and applications
These comparisons highlight the uniqueness of tert-butyl N-{10,10-difluoro-8-azabicyclo[43
Properties
IUPAC Name |
tert-butyl N-(10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-13-7-5-4-6-10(8-17-9-13)14(13,15)16/h10,17H,4-9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRSGWGLJQILIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCCC(C1(F)F)CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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